molecular formula C10H3BrClFN2 B1370963 8-Bromo-4-chloro-7-fluoro-quinoline-3-carbonitrile CAS No. 1017788-60-1

8-Bromo-4-chloro-7-fluoro-quinoline-3-carbonitrile

Cat. No.: B1370963
CAS No.: 1017788-60-1
M. Wt: 285.5 g/mol
InChI Key: CMCMGCDFPWBRAH-UHFFFAOYSA-N
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Description

8-Bromo-4-chloro-7-fluoro-quinoline-3-carbonitrile: is a quinoline derivative characterized by the presence of bromine, chlorine, and fluorine substituents on the quinoline ring, along with a carbonitrile group. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Bromo-4-chloro-7-fluoro-quinoline-3-carbonitrile typically involves multi-step reactions starting from commercially available precursors. One common method includes the following steps:

    Halogenation: Introduction of bromine, chlorine, and fluorine atoms onto the quinoline ring through halogenation reactions.

    Nitrile Formation: Introduction of the carbonitrile group through a nucleophilic substitution reaction.

The reaction conditions often involve the use of solvents like tetrahydrofuran and catalysts to facilitate the halogenation and substitution reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions

8-Bromo-4-chloro-7-fluoro-quinoline-3-carbonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The halogen atoms (bromine, chlorine, and fluorine) can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the quinoline ring.

    Cyclization Reactions: Formation of cyclic structures through intramolecular reactions.

Common Reagents and Conditions

    Nucleophilic Reagents: Sodium azide, potassium cyanide.

    Electrophilic Reagents: Sulfuric acid, nitric acid.

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various quinoline derivatives with different functional groups .

Scientific Research Applications

8-Bromo-4-chloro-7-fluoro-quinoline-3-carbonitrile has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: Studied for its potential antimicrobial and antiviral properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of diseases such as malaria and cancer.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-Bromo-4-chloro-7-fluoro-quinoline-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and disrupting cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication, leading to the death of microbial cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-Bromo-4-chloro-7-fluoro-quinoline-3-carbonitrile is unique due to the combination of bromine, chlorine, and fluorine substituents along with the carbonitrile group. This unique structure contributes to its distinct chemical reactivity and potential biological activities .

Biological Activity

8-Bromo-4-chloro-7-fluoro-quinoline-3-carbonitrile is a synthetic compound belonging to the quinoline family, characterized by its diverse biological activity. The presence of halogen substituents (bromine, chlorine, and fluorine) along with a carbonitrile group enhances its potential therapeutic applications. This compound has been investigated for various biological activities, particularly its antimicrobial and anticancer properties.

Chemical Structure and Properties

  • Molecular Formula : C10H3BrClFN2
  • Molecular Weight : 285.50 g/mol
  • CAS Number : 1017788-60-1

The unique combination of halogens in its structure contributes to its reactivity and biological interactions.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Minimum Inhibitory Concentration (MIC) Values

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus16
Escherichia coli32
Bacillus subtilis8
Pseudomonas aeruginosa64

These results suggest that the compound has varying degrees of effectiveness depending on the target organism, with lower MIC values indicating stronger antibacterial activity.

Antiviral Activity

In addition to its antibacterial properties, this compound has also been explored for antiviral effects. Preliminary studies suggest that it may inhibit viral replication by interfering with specific viral enzymes or receptors, although detailed mechanisms remain to be fully elucidated.

Anticancer Potential

The quinoline derivatives are known for their anticancer properties, and this compound is no exception. Research indicates that it can induce apoptosis in cancer cells, likely through the inhibition of key signaling pathways involved in cell proliferation.

Case Study: Anticancer Activity

In a study involving human cancer cell lines, treatment with this compound resulted in:

  • Cell Viability Reduction : Up to 70% in treated groups compared to controls.
  • Apoptotic Induction : Increased levels of caspase activation were observed, indicating a shift towards programmed cell death.

The biological activity of this compound is primarily attributed to its ability to bind to specific enzymes and receptors within microbial and cancer cells. This binding inhibits critical cellular processes such as DNA replication and protein synthesis, leading to cell death.

Comparison with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with other quinoline derivatives:

Compound NameKey FeaturesAntimicrobial Activity
8-Bromo-4-chloroquinolineLacks carbonitrile groupModerate
4-Chloro-7-fluoroquinolineLacks bromine substituentLow
8-Bromo-7-fluoroquinolineLacks chlorine substituentModerate

The presence of both bromine and chlorine alongside the carbonitrile group in this compound enhances its biological activity compared to its analogs.

Properties

IUPAC Name

8-bromo-4-chloro-7-fluoroquinoline-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H3BrClFN2/c11-8-7(13)2-1-6-9(12)5(3-14)4-15-10(6)8/h1-2,4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMCMGCDFPWBRAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C2=NC=C(C(=C21)Cl)C#N)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H3BrClFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40650649
Record name 8-Bromo-4-chloro-7-fluoroquinoline-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40650649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1017788-60-1
Record name 8-Bromo-4-chloro-7-fluoroquinoline-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40650649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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